molecular formula C18H19N5O6 B154061 N2-Phenylacetyl guanosine CAS No. 132628-16-1

N2-Phenylacetyl guanosine

Cat. No.: B154061
CAS No.: 132628-16-1
M. Wt: 401.4 g/mol
InChI Key: IRSCBAKCFOLZNC-UHFFFAOYSA-N
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Description

N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules, such as proteins or nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reaction vessels, and employing automated purification systems. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N2-Phenylacetyl guanosine undergoes various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives .

Comparison with Similar Compounds

    N2-Acetyl guanosine: Similar in structure but with an acetyl group instead of a phenylacetyl group.

    N2-Benzoyl guanosine: Contains a benzoyl group attached to the nitrogen atom (N2) of the guanine base.

    N2-Formyl guanosine: Features a formyl group at the N2 position.

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of N2-Phenylacetyl guanosine.

Properties

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCBAKCFOLZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132628-16-1
Record name N2-Phenylacetylguanosine
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